molecular formula C12H15NO3 B2998956 N-(3,4-Dimethoxyphenyl)-N-methylprop-2-enamide CAS No. 2361642-07-9

N-(3,4-Dimethoxyphenyl)-N-methylprop-2-enamide

Cat. No. B2998956
CAS RN: 2361642-07-9
M. Wt: 221.256
InChI Key: PUNLIVPWTJGRNN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-N-methylprop-2-enamide , also known by its chemical formula C₁₀H₁₅NO₂ , belongs to the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups. Notably, it shares structural similarities with mescaline, specifically being related to 3,4,5-trimethoxyphenethylamine .


Synthesis Analysis

Several synthetic routes exist for this compound. One of the earliest methods, reported by Pictet and Finkelstein, involves a multi-step sequence starting from vanillin. A shorter synthesis, proposed by Shulgin and Shulgin, provides a more efficient route . Here’s a simplified version of the synthesis:


Molecular Structure Analysis

The molecular formula of this compound is C₁₀H₁₅NO₂ , with a molar mass of approximately 181.23 g/mol . Its structure consists of a phenethylamine backbone modified with methoxy groups at positions 3 and 4.

Future Directions

: 3,4-Dimethoxyphenethylamine - Wikipedia : Vibrational spectra analysis, NBO, HOMO–LUMO, and nonlinear optical behavior studies on 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-5-12(14)13(2)9-6-7-10(15-3)11(8-9)16-4/h5-8H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNLIVPWTJGRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)OC)OC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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